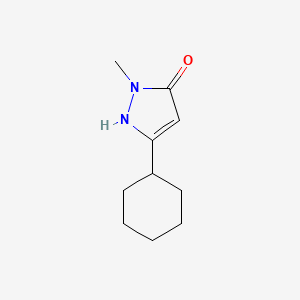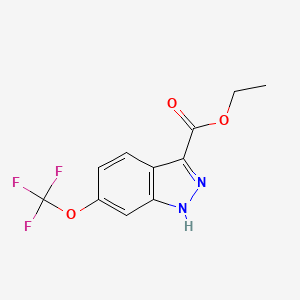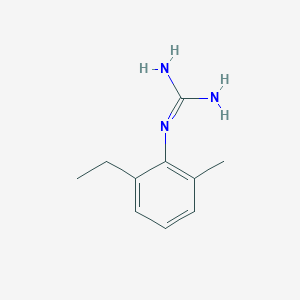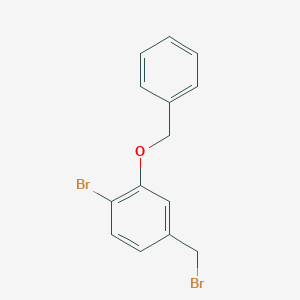
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl groups imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- typically involves the introduction of trifluoromethyl groups to a pyrazine ring. One common method is the reaction of pyrazine derivatives with trifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl groups under suitable conditions.
Major Products
The major products formed from these reactions include various trifluoromethylated pyrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinemethanol: Lacks the trifluoromethyl groups, resulting in different chemical properties and applications.
Trifluoromethylpyrazine: Contains trifluoromethyl groups but differs in the position and number of these groups on the pyrazine ring.
Trifluoromethylpyridine: Another fluorinated compound with applications in agrochemicals and pharmaceuticals.
Uniqueness
2-Pyrazinemethanol, alpha,alpha-bis(trifluoromethyl)- is unique due to the presence of two trifluoromethyl groups at the alpha position, which significantly enhances its chemical stability, lipophilicity, and reactivity compared to similar compounds. This makes it particularly valuable in designing molecules with specific desired properties .
Properties
CAS No. |
1288988-76-0 |
|---|---|
Molecular Formula |
C7H4F6N2O |
Molecular Weight |
246.11 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-pyrazin-2-ylpropan-2-ol |
InChI |
InChI=1S/C7H4F6N2O/c8-6(9,10)5(16,7(11,12)13)4-3-14-1-2-15-4/h1-3,16H |
InChI Key |
UEYIVEDBLMOVJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)



![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)

![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)


![[1,2,4]Triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13689121.png)
